molecular formula C21H34N2O2S B14219887 O-(2-Aminophenyl) tetradecanoylcarbamothioate CAS No. 805323-93-7

O-(2-Aminophenyl) tetradecanoylcarbamothioate

Cat. No.: B14219887
CAS No.: 805323-93-7
M. Wt: 378.6 g/mol
InChI Key: LFMKDUGIULSOOG-UHFFFAOYSA-N
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Description

O-(2-Aminophenyl) tetradecanoylcarbamothioate is a chemical compound with the molecular formula C21H34N2O2S and a molecular weight of 378.572 g/mol . This compound is characterized by the presence of an aminophenyl group and a tetradecanoylcarbamothioate moiety, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of O-(2-Aminophenyl) tetradecanoylcarbamothioate typically involves the reaction of 2-aminophenol with tetradecanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with thiocarbamoyl chloride to yield the final product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

O-(2-Aminophenyl) tetradecanoylcarbamothioate undergoes various chemical reactions, including:

Scientific Research Applications

O-(2-Aminophenyl) tetradecanoylcarbamothioate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of O-(2-Aminophenyl) tetradecanoylcarbamothioate involves its interaction with specific molecular targets and pathways. The aminophenyl group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The tetradecanoylcarbamothioate moiety can enhance the compound’s lipophilicity, facilitating its penetration through biological membranes and improving its bioavailability .

Comparison with Similar Compounds

O-(2-Aminophenyl) tetradecanoylcarbamothioate can be compared with other similar compounds, such as:

Properties

CAS No.

805323-93-7

Molecular Formula

C21H34N2O2S

Molecular Weight

378.6 g/mol

IUPAC Name

O-(2-aminophenyl) N-tetradecanoylcarbamothioate

InChI

InChI=1S/C21H34N2O2S/c1-2-3-4-5-6-7-8-9-10-11-12-17-20(24)23-21(26)25-19-16-14-13-15-18(19)22/h13-16H,2-12,17,22H2,1H3,(H,23,24,26)

InChI Key

LFMKDUGIULSOOG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(=O)NC(=S)OC1=CC=CC=C1N

Origin of Product

United States

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